molecular formula C20H20N4O5 B11427092 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11427092
M. Wt: 396.4 g/mol
InChI Key: CPVCFBPLGDCYMG-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a nitrobenzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a nitrile. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the nitrobenzamide moiety is typically formed through nitration followed by amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered, with continuous flow reactors being a potential method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the oxadiazole ring may interact with nucleic acids or proteins.

Comparison with Similar Compounds

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide can be compared with other similar compounds, such as:

    N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitrobenzamide: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-amino-N-(propan-2-yl)benzamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H20N4O5/c1-13(2)23(20(25)15-4-8-16(9-5-15)24(26)27)12-18-21-19(22-29-18)14-6-10-17(28-3)11-7-14/h4-11,13H,12H2,1-3H3

InChI Key

CPVCFBPLGDCYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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